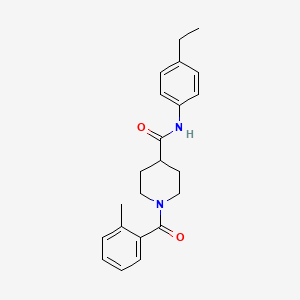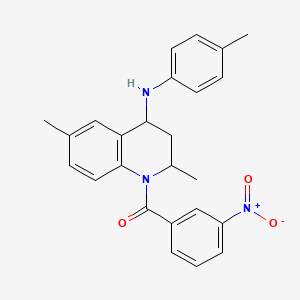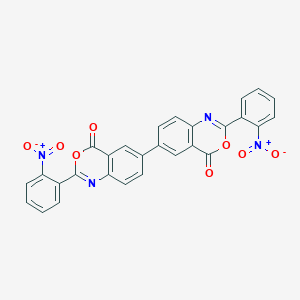![molecular formula C20H24Cl2O2 B5167955 1,1'-[1,6-hexanediylbis(oxy)]bis(2-chloro-4-methylbenzene)](/img/structure/B5167955.png)
1,1'-[1,6-hexanediylbis(oxy)]bis(2-chloro-4-methylbenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1'-[1,6-hexanediylbis(oxy)]bis(2-chloro-4-methylbenzene), commonly known as HMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HMB is a member of the family of bisphenol derivatives, which are widely used in the production of polymers, resins, and other industrial materials. In recent years, HMB has also been studied for its potential use in the field of biological and medical research.
Mecanismo De Acción
The exact mechanism of action of HMB is not yet fully understood. However, it is thought to act by inhibiting the activity of various enzymes and signaling pathways involved in cell growth and proliferation. HMB has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. HMB has also been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
HMB has been found to have various biochemical and physiological effects. In one study, HMB was found to inhibit the growth of breast cancer cells by inducing apoptosis, or programmed cell death. HMB was also found to inhibit the migration and invasion of breast cancer cells, suggesting that it may have potential as a therapeutic agent for the treatment of breast cancer. In another study, HMB was found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that HMB may have potential as a treatment for neurodegenerative diseases such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HMB has several advantages for lab experiments. It is readily available and relatively easy to synthesize. HMB is also stable under a wide range of conditions, making it suitable for use in a variety of assays and experiments. However, HMB also has some limitations. It is not water-soluble, which can make it difficult to work with in aqueous solutions. HMB is also relatively expensive compared to other compounds, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on HMB. One area of interest is the potential use of HMB as a therapeutic agent for the treatment of breast cancer and other types of cancer. Further studies are needed to determine the optimal dosage and administration route for HMB in these applications. Another area of interest is the potential use of HMB as a treatment for neurodegenerative diseases such as Alzheimer's disease. Further studies are needed to determine the efficacy and safety of HMB in these applications. Additionally, further studies are needed to better understand the mechanism of action of HMB and its effects on various enzymes and signaling pathways.
Métodos De Síntesis
HMB can be synthesized using a variety of methods, including the reaction of 2-chloro-4-methylphenol with 1,6-dibromohexane in the presence of a base. This reaction yields the intermediate 1,6-dibromo-2-(2-chloro-4-methylphenoxy)hexane, which can be further reacted with sodium methoxide to produce HMB. Another method involves the reaction of 2-chloro-4-methylphenol with 1,6-dibromo-2-(2-chloro-4-methylphenoxy)hexane in the presence of a palladium catalyst. This reaction yields HMB in high yields and purity.
Aplicaciones Científicas De Investigación
HMB has been studied for its potential applications in various fields, including biological and medical research. In one study, HMB was found to inhibit the growth of breast cancer cells by inducing apoptosis, or programmed cell death. HMB was also found to inhibit the migration and invasion of breast cancer cells, suggesting that it may have potential as a therapeutic agent for the treatment of breast cancer. In another study, HMB was found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that HMB may have potential as a treatment for neurodegenerative diseases such as Alzheimer's disease.
Propiedades
IUPAC Name |
2-chloro-1-[6-(2-chloro-4-methylphenoxy)hexoxy]-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24Cl2O2/c1-15-7-9-19(17(21)13-15)23-11-5-3-4-6-12-24-20-10-8-16(2)14-18(20)22/h7-10,13-14H,3-6,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUKYNPGZSKINW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCCCOC2=C(C=C(C=C2)C)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-bromo-2-fluorophenyl)-2-[(5-{[(2-chlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5167878.png)

![1-{[1-({6-[(2-methyl-2-propen-1-yl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B5167884.png)
![1-methyl-4-[(2-methylphenoxy)acetyl]piperazine hydrochloride](/img/structure/B5167888.png)
![N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-N-(4-methylphenyl)acetamide](/img/structure/B5167889.png)
![4-chloro-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5167903.png)
![5-[(2,4-difluorophenoxy)methyl]-N-[2-(7-methyl-1H-benzimidazol-2-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5167917.png)
![4-[3-(cyclopentylamino)butyl]phenol](/img/structure/B5167927.png)
![3-(benzyloxy)-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5167936.png)


![(3R*,4R*)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-4-[4-(2-fluorophenyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5167970.png)
![N-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-beta-alanine](/img/structure/B5167974.png)
![N~1~-[4-(cyanomethyl)phenyl]-N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5167981.png)
